![molecular formula C15H19N3O3S B7678225 N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is commonly referred to as BEME, and it is a sulfonamide derivative of pyridazine. BEME is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.
Mecanismo De Acción
BEME inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to the accumulation of carbon dioxide and the acidification of the tumor microenvironment, which can inhibit tumor growth and induce apoptosis.
Biochemical and Physiological Effects:
The inhibition of CA IX by BEME can lead to several biochemical and physiological effects. The accumulation of carbon dioxide and the acidification of the tumor microenvironment can inhibit tumor growth and induce apoptosis. Additionally, the inhibition of CA IX can lead to the suppression of angiogenesis and the reduction of tumor invasiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEME has several advantages for lab experiments, including its potent inhibition of CA IX, its specificity for CA IX over other carbonic anhydrase isoforms, and its availability as a tool compound. However, BEME also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on BEME. One direction is the development of more potent and selective CA IX inhibitors based on the structure of BEME. Another direction is the investigation of the role of CA IX in other diseases, such as hypoxia-induced pulmonary hypertension. Additionally, the combination of BEME with other cancer therapies, such as chemotherapy and immunotherapy, could be explored to enhance the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of BEME involves the reaction of 3-methyl-6-oxopyridazine-1-carboxylic acid with N-benzyl-N-(2-aminoethyl)methanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of BEME as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
BEME has been extensively used in scientific research for its potent inhibition of CA IX. CA IX is an enzyme that is overexpressed in many types of cancer cells, and its inhibition can lead to the suppression of tumor growth and the induction of apoptosis. BEME has been shown to be effective in inhibiting CA IX in vitro and in vivo, and it has been used as a tool compound to study the role of CA IX in cancer progression.
Propiedades
IUPAC Name |
N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-13-8-9-15(19)18(16-13)11-10-17(22(2,20)21)12-14-6-4-3-5-7-14/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQMHKOZJTOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-ethylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B7678147.png)
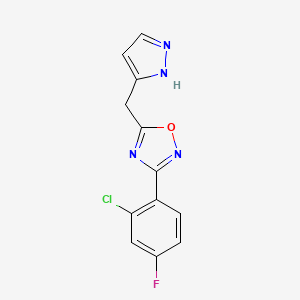
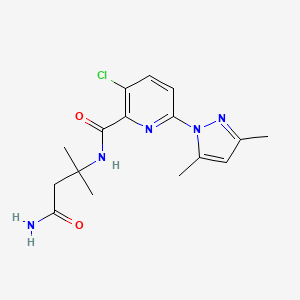
![1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea](/img/structure/B7678168.png)
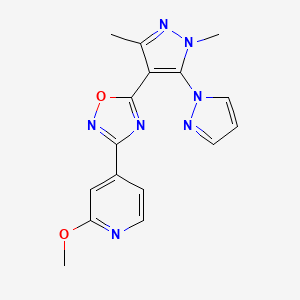
![2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)
![2-[(3-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678177.png)
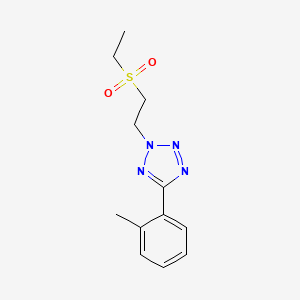
![4-bromo-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7678189.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-fluoropyridin-2-yl)urea](/img/structure/B7678192.png)

![1-Methyl-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678202.png)
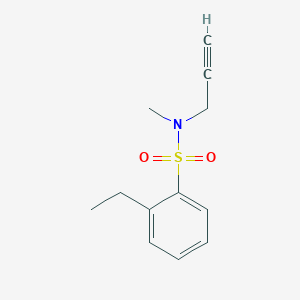
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoro-5-methylbenzamide](/img/structure/B7678227.png)
